[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]methanol
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Overview
Description
This compound belongs to a class of organic compounds characterized by the presence of morpholine, pyrrolidine, and methanol groups in their structure. It's noteworthy for its intricate molecular architecture and potential for diverse chemical reactions and applications.
Synthesis Analysis
The synthesis of related compounds involves complex organic synthesis techniques. For instance, the synthesis of a related compound, rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, required chiral chromatography and hydrogenation in the presence of Pd/C in methanol (Zhu et al., 2009).
Molecular Structure Analysis
The compound's structure is likely to exhibit certain typical features of morpholine and pyrrolidine derivatives, such as a chair conformation of the morpholine ring and various intermolecular hydrogen bonding patterns. This was observed in the crystal structure of a similar compound, where the morpholine ring adopted a chair conformation (Goh et al., 2010).
Chemical Reactions and Properties
Chemical reactions of this compound are likely to involve interactions with methanol, as seen in various methanol-involved reactions in similar chemical structures. For instance, the UV-irradiation of methyl 4-pyridinecarboxylate in methanol under specific conditions leads to methoxylation (Sugiyama et al., 1982).
Physical Properties Analysis
The physical properties of compounds in this class are influenced by their molecular structure. For example, in related compounds, specific conformational features and intermolecular hydrogen bonding significantly impact their physical state and interactions (Ferguson et al., 1995).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from related studies. For instance, the reaction of pyridine with methanol over certain catalysts resulted in the formation of 3-picoline, indicating the influence of methanol on the chemical behavior of the compound (Sreekumar et al., 2001).
properties
IUPAC Name |
1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c22-15-17-14-21(13-16(17)12-20-7-10-24-11-8-20)19(23)6-9-25-18-4-2-1-3-5-18/h1-5,16-17,22H,6-15H2/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLSPZEBFKPEL-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(CC2CO)C(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H]2CN(C[C@@H]2CO)C(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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